p-Aminophenylmercuric acetate
Description
Properties
IUPAC Name |
acetyloxy-(4-aminophenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUFCOOZSGWSW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9HgNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064197 | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Aminophenylmercuric acetate | |
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CAS No. |
6283-24-5 | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Aminophenylmercuriacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7927 | |
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| Record name | Mercury, (acetato-.kappa.O)(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminophenylmercury acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.907 | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
APMA is synthesized through the reaction of p-aminophenol with mercuric acetate (Hg(OAc)₂) in an acidic medium, typically acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the mercury ion from mercuric acetate coordinates with the aromatic amine group of p-aminophenol. The stoichiometric ratio is 1:1, ensuring complete conversion of reactants under optimal conditions.
Key Reaction:
Step-by-Step Procedure
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Reagent Preparation :
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Dissolve p-aminophenol (1 mol) in glacial acetic acid.
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Add mercuric acetate (1 mol) gradually under constant stirring.
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Reaction Conditions :
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Maintain the reaction mixture at 60–70°C for 4–6 hours.
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Monitor pH to ensure an acidic environment (pH 3–4).
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Crystallization :
Purification and Crystallization
Crude APMA is purified via recrystallization from hot dilute acetic acid (5–10% v/v). The solution is heated until the solid dissolves completely, filtered while hot, and allowed to cool slowly, yielding colorless prisms. The product is air-dried to avoid thermal decomposition.
Table 1: Laboratory Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield (Typical) | 70–85% |
| Purity (Post-Purification) | >95% (by HPLC) |
Industrial-Scale Production
Scaling Up the Synthesis
Industrial production mirrors laboratory methods but incorporates advanced equipment for temperature control, mixing efficiency, and waste management. Key differences include:
Optimization of Reaction Conditions
Industrial processes prioritize yield enhancement and cost reduction :
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Catalyst Use : Trace amounts of sulfuric acid accelerate the reaction.
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Recycling Solvents : Acetic acid is distilled and reused.
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Temperature Gradients : Gradual cooling during crystallization improves crystal size and purity.
Table 2: Industrial vs. Laboratory Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1–5 L | 500–2000 L |
| Temperature Control | Manual | Automated |
| Solvent Recovery | None | >90% recycled |
| Annual Production | <10 kg | >1 metric ton |
Quality Control and Analytical Characterization
Physical and Chemical Properties
APMA is characterized by:
Analytical Techniques
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High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%).
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Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via ¹H and ¹³C spectra.
Recent Advances and Alternative Approaches
Green Chemistry Initiatives
Efforts to reduce mercury use include:
Chemical Reactions Analysis
Types of Reactions: p-Aminophenylmercuric acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various mercury-containing compounds.
Reduction: It can be reduced to form p-aminophenol and other mercury-free products.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the acetate group under acidic or basic conditions.
Major Products:
Oxidation: Mercury-containing compounds.
Reduction: p-Aminophenol and mercury-free products.
Substitution: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
Activation of Matrix Metalloproteinases
Overview
MMPs are a group of enzymes that play critical roles in the degradation of extracellular matrix components. They are involved in numerous physiological processes such as tissue remodeling, wound healing, and inflammation. APMA is frequently employed to activate latent forms of these enzymes in vitro.
Mechanism of Action
APMA facilitates the activation of MMPs by inducing autolytic cleavage through a process known as the "cysteine switch," which removes the propeptide domain from the enzyme . This activation is essential for studying MMP functions and their roles in various biological contexts.
| MMP Type | Activation Concentration (µM) | Biological Role |
|---|---|---|
| MMP-1 | 1000 | Collagen degradation |
| MMP-2 | 1000 | Tissue remodeling |
| MMP-9 | 1000 | Inflammation |
Applications in Dermatology
Skin Aging Research
In dermatological studies, APMA is utilized to activate MMP-1, which is crucial for understanding skin aging processes. The activation of this enzyme allows researchers to investigate its role in collagen turnover and skin elasticity .
Case Study: Anti-Aging Formulations
A study highlighted the use of APMA in developing anti-aging skin care products. By activating MMP-1, researchers could explore formulations that enhance skin rejuvenation by promoting collagen synthesis and degradation of damaged extracellular matrix components .
Pharmacological Research
Studies on Platelet Aggregation
Recent research has demonstrated that APMA can influence platelet aggregation. At low concentrations (5 µM), it promotes aggregation, while at higher concentrations (>50 µM), it inhibits this process. This dual effect is mediated through thromboxane and calcium signaling pathways . Such findings have implications for understanding cardiovascular diseases and developing therapeutic interventions.
Toxicological Considerations
While APMA has valuable applications, it is crucial to acknowledge its potential toxic effects. It poses risks such as acute toxicity through inhalation or skin contact and may have developmental impacts . Safety protocols must be observed when handling this compound in laboratory settings.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
APMA is distinct from other MMP activators in mechanism, specificity, and applications. Below is a detailed comparison with key compounds:
Data Table: Comparison of APMA with Similar Compounds
Key Research Findings
Specificity of APMA :
- APMA activates MMP-13 by cleaving its propeptide, enabling quantification of both latent and active forms in fluorimetric assays .
- In contrast, the 80 kDa protease in breast cancer cells is resistant to APMA, highlighting its selectivity .
Mechanistic Differences: APMA and calcium ionophore A23187 both induce pro-BTC shedding via ADAM10, but APMA acts directly on metalloproteases, while A23187 relies on calcium influx .
Efficiency and Toxicity :
- APMA’s irreversible activation makes it ideal for in vitro studies, but its toxicity limits in vivo applications .
- Matrilysin (MMP-7) requires prior APMA activation to process MMP-8, indicating a hierarchical activation cascade .
Comparative Applications :
Biological Activity
Introduction
p-Aminophenylmercuric acetate (APMA) is an organomercurial compound known for its biological activity, particularly in the activation of matrix metalloproteinases (MMPs). MMPs are a group of enzymes critical for the degradation of extracellular matrix components, playing significant roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. This article explores the biological activity of APMA, focusing on its mechanisms of action, effects on MMPs, and implications in health and disease.
APMA acts primarily as an activator of latent MMPs. It facilitates the conversion of pro-MMPs into their active forms through a process known as the "cysteine switch," where the propeptide domain is cleaved. This activation is crucial for the functional role of MMPs in matrix degradation and remodeling.
Activation Process
- Cysteine Switch Mechanism : APMA induces autolytic cleavage of the propeptide domain in MMPs, allowing them to become enzymatically active.
- Interaction with TIMPs : The interaction between pro-MMPs and tissue inhibitors of metalloproteinases (TIMPs) can be disrupted by APMA, enhancing MMP activity.
Case Studies
- MMP-9 Activation in B-CLL : A study demonstrated that APMA significantly increased the production of active MMP-9 in early-stage B-cell chronic lymphocytic leukemia (B-CLL), highlighting its role in tumor progression and tissue remodeling .
- Pro-MMP-9 Complex Activation : Research showed that APMA treatment converted the pro-MMP-9.TIMP-1 complex into lower molecular weight active forms, although no gelatinolytic activity was detected due to TIMP binding .
Biological Effects
APMA's biological effects extend beyond MMP activation. It has been implicated in various physiological and pathological contexts:
Inflammation and Tissue Remodeling
- Role in Inflammatory Diseases : The activation of MMPs by APMA has been linked to inflammatory conditions where tissue remodeling is required. For instance, increased MMP-13 activity has been observed in periodontal disease, suggesting that APMA may contribute to alveolar bone loss through enhanced matrix degradation .
Skin Health
- Skin Aging : In dermatological research, APMA is used to activate MMP-1, which plays a role in collagen turnover and skin aging. The modulation of MMP activity by APMA may influence skin elasticity and repair mechanisms .
Toxicological Considerations
Despite its utility in research and potential therapeutic applications, APMA is classified as hazardous due to its mercury content. Prolonged exposure can lead to severe health effects, including:
- Toxicity Profile : Harmful effects include damage to the gastrointestinal tract, kidneys, and potential neurotoxic effects associated with mercury exposure .
Safety Measures
Given its toxicity, handling APMA requires strict adherence to safety protocols to minimize exposure risks.
Summary Table: Biological Activities of this compound
Q & A
Q. How does APMA activate latent matrix metalloproteinases (MMPs) in vitro?
APMA induces MMP activation by disrupting the "cysteine switch" mechanism. It binds to the propeptide domain’s conserved cysteine residue, displacing the zinc ion coordinated in the catalytic site. This triggers autoproteolytic cleavage of the propeptide, converting latent pro-MMPs into active enzymes . A typical protocol involves incubating pro-MMPs with 1–2 mM APMA in 0.1 M NaOH or DMSO at 37°C for 1–2 hours, followed by buffer exchange to remove excess APMA .
Q. What safety precautions are essential when handling APMA?
APMA is highly toxic (H300-H310-H330-H373-H410). Researchers must:
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
- Work in a fume hood to avoid inhalation.
- Store reconstituted APMA at 4°C for ≤1 month; discard via hazardous waste protocols.
- Refer to safety data sheets (SDS) for spill management and first aid (e.g., eye irrigation, medical evaluation for exposure symptoms) .
Q. How is APMA utilized to differentiate latent vs. active MMPs in zymography?
In gelatin zymography, APMA (1 mM) is added during sample preparation to activate pro-MMPs. Latent enzymes appear as higher molecular weight bands, while APMA-treated samples show lower bands corresponding to active MMPs. This method confirms protease activation and distinguishes between zymogen and mature forms .
Advanced Research Questions
Q. What experimental controls are critical when using APMA in MMP activity assays?
To validate APMA-specific effects:
- Include a no-APMA control to measure baseline MMP activity.
- Use EDTA (a chelator) to inhibit MMP activity, confirming metalloproteinase dependence.
- Test off-target effects (e.g., on opioid receptors or other cysteine-rich proteins) via parallel assays .
- Quantify active MMPs using fluorogenic substrates (e.g., 5-FAM/QXL520 FRET peptides) post-APMA treatment .
Q. How can researchers reconcile contradictory data on APMA’s role in collagen remodeling?
Discrepancies may arise from:
- Concentration-dependent effects : High APMA (>2 mM) may non-specifically denature proteins.
- Cell-type variability : Tumor vs. stromal cells secrete distinct MMP isoforms with differential APMA sensitivity.
- Temporal factors : Prolonged incubation (>4 hours) can induce artefactual protein aggregation. Validate findings with alternative activators (e.g., trypsin) or MMP knockout models .
Q. What methodological considerations apply when using APMA to study MMP-13 in chondrogenesis?
For MMP-13 activation in mesenchymal stem cell (MSC) differentiation:
Q. How does APMA’s irreversible binding impact long-term MMP studies?
APMA’s covalent modification of MMPs precludes reactivation of latent pools, making it unsuitable for dynamic systems (e.g., live-cell imaging). For reversible studies, use ionizing radiation or pH shifts as alternative activation methods .
Emerging Applications
Q. Can APMA be repurposed for non-MMP targets, such as viral entry studies?
Recent work shows APMA modulates ADAM17 activity, which processes SARS-CoV-2’s ACE2 receptor. However, its broad reactivity limits specificity. Pair APMA with selective inhibitors (e.g., JG26 for ADAM17) to isolate target protease effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
